molecular formula C16H15F3N2O2 B5730035 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5730035
M. Wt: 324.30 g/mol
InChI Key: KRLIGHSNJQZXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MBTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. MBTU has been found to possess several biochemical and physiological effects that make it a useful tool in various laboratory experiments.

Mechanism of Action

The mechanism of action of MBTU is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. MBTU has been found to bind to the active sites of these proteins, thereby preventing their normal function. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
MBTU has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. MBTU has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MBTU has been found to modulate the activity of several neurotransmitter systems, affecting processes such as learning and memory.

Advantages and Limitations for Lab Experiments

MBTU has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological effects. However, MBTU also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets. Additionally, MBTU may not be suitable for use in certain experiments, such as those involving living organisms.

Future Directions

There are several future directions for the use of MBTU in scientific research. One area of interest is the development of more specific inhibitors that target individual enzymes or ion channels. Additionally, MBTU may be useful in the development of new therapies for cancer and inflammation. Finally, further research is needed to fully understand the mechanisms of action of MBTU and its potential applications in various biological systems.
Conclusion:
In conclusion, MBTU is a useful tool for scientific research due to its wide range of biochemical and physiological effects. It has been shown to inhibit several enzymes and ion channels, affecting various cellular signaling pathways. MBTU has several advantages as a tool for laboratory experiments, but it also has some limitations. There are several future directions for the use of MBTU in scientific research, including the development of more specific inhibitors and the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of MBTU involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl) phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization or chromatography.

Scientific Research Applications

MBTU has been widely used in scientific research as a tool to investigate the mechanisms of various biological processes. It has been found to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. MBTU has also been shown to modulate the activity of ion channels, such as the NMDA receptor, and to affect the release of neurotransmitters such as dopamine and acetylcholine.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLIGHSNJQZXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.